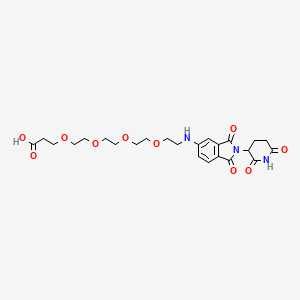
Thalidomide-NH-PEG4-COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-NH-PEG4-COOH: is a chemical compound that serves as an E3 ligase ligand-linker conjugate. It is primarily used in scientific research for synthesizing dCBP-1, a potent and selective heterobifunctional degrader of p300/CBP. This compound is a derivative of thalidomide, a drug historically known for its teratogenic effects but also for its therapeutic potential in treating various diseases.
准备方法
Synthetic Routes and Reaction Conditions: Thalidomide-NH-PEG4-COOH is synthesized through a series of chemical reactions involving thalidomide and polyethylene glycol (PEG) derivatives. The process typically involves the following steps:
Activation of Thalidomide: Thalidomide is activated using reagents such as carbodiimides or active esters to introduce a reactive functional group.
PEGylation: The activated thalidomide is then reacted with a PEG derivative, specifically PEG4-COOH, to form the desired conjugate.
Purification: The final product is purified using techniques such as chromatography to achieve the desired purity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring consistent quality, and adhering to regulatory standards for pharmaceutical compounds.
化学反应分析
Types of Reactions: Thalidomide-NH-PEG4-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Hydroxyl, carbonyl, and carboxyl groups can be introduced.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: Various derivatives with different functional groups can be synthesized.
科学研究应用
Thalidomide-NH-PEG4-COOH is extensively used in scientific research due to its role in synthesizing dCBP-1. Its applications include:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its interactions with biological targets, particularly E3 ligases.
Medicine: Investigated for potential therapeutic applications in diseases such as cancer and autoimmune disorders.
Industry: Employed in the development of PROTACs (proteolysis targeting chimeras) for targeted protein degradation.
作用机制
Thalidomide-NH-PEG4-COOH exerts its effects through the following mechanism:
Molecular Targets: The compound targets E3 ligases, specifically cereblon (CRBN).
Pathways Involved: By binding to CRBN, this compound facilitates the degradation of specific proteins, such as p300/CBP, leading to the modulation of various cellular processes.
相似化合物的比较
Thalidomide-NH-PEG2-COOH: A related compound with a shorter PEG chain.
dCBP-1: The primary product synthesized using Thalidomide-NH-PEG4-COOH.
Other PROTACs: Various other E3 ligase ligand-linker conjugates used in targeted protein degradation.
Uniqueness: this compound is unique in its ability to efficiently target and degrade specific proteins, making it a valuable tool in both research and potential therapeutic applications.
属性
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O10/c28-20-4-3-19(22(31)26-20)27-23(32)17-2-1-16(15-18(17)24(27)33)25-6-8-35-10-12-37-14-13-36-11-9-34-7-5-21(29)30/h1-2,15,19,25H,3-14H2,(H,29,30)(H,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZFZWXIYMGKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
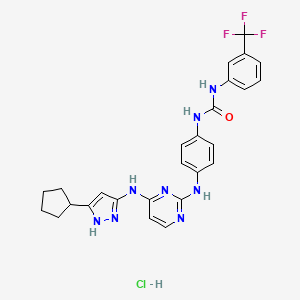
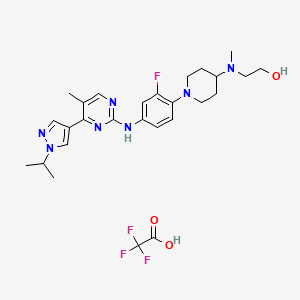
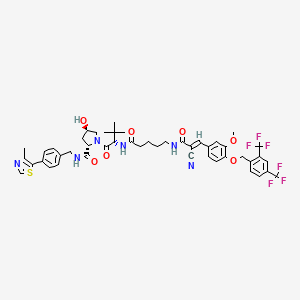
![8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8195984.png)
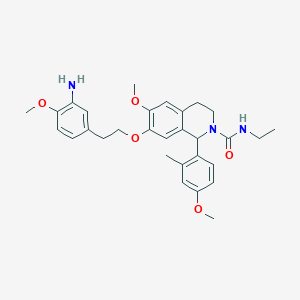
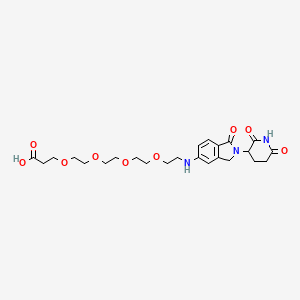
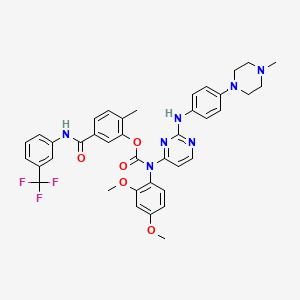
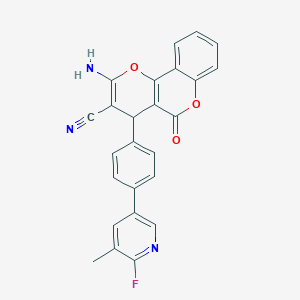
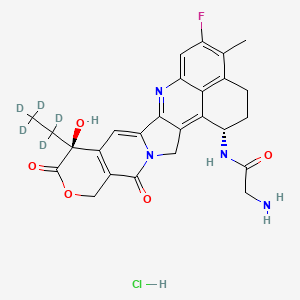
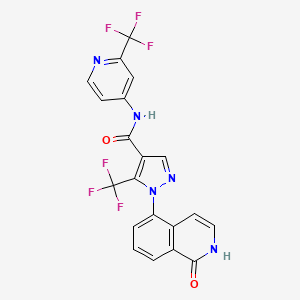
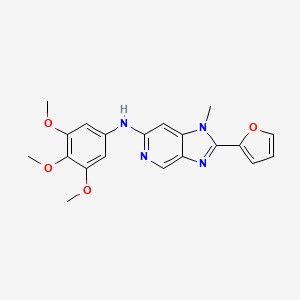
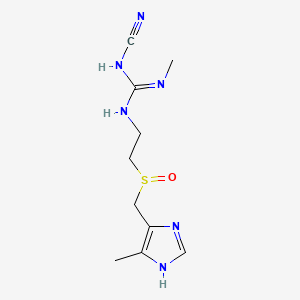
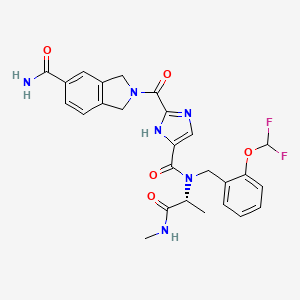
![N-[5-(2-methoxy-6-methylpyridin-3-yl)-1H-pyrazol-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine](/img/structure/B8196068.png)
